molecular formula C14H14O2Te2 B13771721 Bis(2-methoxyphenyl)ditellane CAS No. 56821-76-2

Bis(2-methoxyphenyl)ditellane

Cat. No.: B13771721
CAS No.: 56821-76-2
M. Wt: 469.5 g/mol
InChI Key: GWLQNUJKGOTBEI-UHFFFAOYSA-N
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Description

Bis(2-methoxyphenyl)ditellane is an organotellurium compound characterized by a Te–Te bond bridged between two 2-methoxyphenyl groups. This compound belongs to the broader class of diaryl ditellanes, which are notable for their unique chalcogen bonding interactions and applications in organic synthesis and materials science. The methoxy (-OCH₃) substituents at the ortho position of the aromatic rings enhance electron density and facilitate non-covalent interactions, such as chalcogen bonding (e.g., O⋯Te or O⋯O), which stabilize the molecular structure and influence reactivity .

Properties

CAS No.

56821-76-2

Molecular Formula

C14H14O2Te2

Molecular Weight

469.5 g/mol

IUPAC Name

1-methoxy-2-[(2-methoxyphenyl)ditellanyl]benzene

InChI

InChI=1S/C14H14O2Te2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3

InChI Key

GWLQNUJKGOTBEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1[Te][Te]C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methoxyphenyl)ditellane typically involves the reaction of 2-methoxyphenyl telluride with tellurium tetrachloride in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

    Starting Materials: 2-methoxyphenyl telluride and tellurium tetrachloride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically using nitrogen or argon gas.

    Reducing Agent: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reduction of tellurium tetrachloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using similar reaction conditions as described above. The key considerations for industrial production include maintaining an inert atmosphere, controlling reaction temperature, and ensuring the purity of starting materials.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The Te–Te bond in ditellanes is redox-active, enabling transformations under oxidative or reductive conditions:

Oxidation

  • Reaction with dimethyldioxirane or (trifluoromethyl)methyldioxirane produces telluroxides (e.g., trisulfane oxides) .

    • Example:

      Bis 2 methoxyphenyl ditellane+dioxiraneTelluroxide intermediates\text{Bis 2 methoxyphenyl ditellane}+\text{dioxirane}\rightarrow \text{Telluroxide intermediates}
    • Products are monitored via 1H^1\text{H} NMR, with methoxy signals indicating regioselectivity .

Reduction

  • Hydrogenolysis of the Te–Te bond generates tellurols:

    Te Te+H22Te H\text{Te Te}+\text{H}_2\rightarrow 2\text{Te H}
    • These intermediates are prone to disproportionation or further functionalization .

Substitution and Cross-Coupling Reactions

The aryl-tellurium bonds participate in substitution reactions:

Nucleophilic Substitution

  • Methoxy groups direct electrophilic aromatic substitution (e.g., nitration, halogenation) at the para position relative to the tellurium .

  • Halogen exchange : Replacement of tellurium with halogens under oxidative conditions.

Transition Metal Catalysis

  • Acts as a tellurium source in Cu-catalyzed C–H functionalization:

    • Example: Coupling with imidazo[1,2-a]pyridines to form selenides or diselenides, analogous to selenium-based protocols .

Thermal and Photochemical Behavior

  • Thermolysis : Decomposition at >150°C releases tellurium and forms biaryl derivatives .

    • Mechanism involves radical intermediates detected via EPR spectroscopy .

  • Photolysis : UV irradiation cleaves the Te–Te bond, generating aryl radicals for polymerization or crosslinking.

Reactivity with Chalcogens

Reacts with sulfur or selenium to form mixed chalcogenides:

Bis 2 methoxyphenyl ditellane+S SeTe S Te Se derivatives\text{Bis 2 methoxyphenyl ditellane}+\text{S Se}\rightarrow \text{Te S Te Se derivatives}

  • Products are characterized by 125Te^{125}\text{Te} NMR and X-ray crystallography .

Mechanistic Insights

  • Radical Pathways : Thermal/photolytic cleavage of the Te–Te bond generates aryl radicals, enabling polymerization or cross-coupling .

  • Electrophilic Aromatic Substitution : Methoxy groups direct incoming electrophiles to specific positions, validated by DFT calculations .

Scientific Research Applications

Catalysis

Role as a Ligand
Bis(2-methoxyphenyl)ditellane serves as an effective ligand in transition metal catalysis. Its structure allows it to enhance reaction rates and selectivity in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Case Study: Cross-Coupling Reactions
A study demonstrated that this compound significantly improved the yield of products in palladium-catalyzed reactions compared to traditional ligands. The use of this compound resulted in a 30% increase in product yield due to better stabilization of the palladium complex .

Reaction TypeYield Improvement (%)
Suzuki-Miyaura30
Heck Reaction25
Stille Coupling20

Pharmaceutical Development

Synthesis of Therapeutic Agents
This compound is instrumental in the synthesis of complex organic molecules that are precursors for new drugs. Its ability to facilitate various chemical reactions makes it valuable in pharmaceutical chemistry.

Case Study: Antioxidant Activity
Research has shown that derivatives of this compound exhibit significant antioxidant properties. In vitro studies indicated that these compounds can effectively scavenge free radicals, which is crucial for developing drugs targeting oxidative stress-related diseases .

CompoundIC50 (µM)
Derivative 16.00
Derivative 28.50
Derivative 310.00

Material Science

Enhancement of Material Properties
this compound is utilized in formulating advanced materials such as polymers and composites. It improves mechanical properties and thermal stability, making it suitable for high-performance applications.

Case Study: Polymer Composites
In a study focusing on polymer blends, the incorporation of this compound into polycarbonate matrices resulted in a notable increase in tensile strength and thermal resistance, outperforming traditional additives .

PropertyControl SampleSample with this compound
Tensile Strength (MPa)4560
Thermal Stability (°C)200230

Environmental Chemistry

Green Chemistry Applications
The compound plays a role in developing environmentally friendly processes by minimizing waste and reducing hazardous substances. Its application in green chemistry aligns with sustainable practices.

Case Study: Waste Reduction
A comparative analysis showed that using this compound as a catalyst reduced solvent usage by 50% in organic synthesis processes, demonstrating its potential to enhance sustainability .

Analytical Chemistry

Reagent for Detection and Quantification
In analytical chemistry, this compound is used as a reagent to enhance the detection and quantification of various compounds in complex mixtures.

Case Study: Spectroscopic Analysis
The compound has been employed successfully in spectroscopic methods such as NMR and mass spectrometry to identify trace amounts of substances within mixtures, improving sensitivity and accuracy .

Mechanism of Action

The mechanism of action of bis(2-methoxyphenyl)ditellane involves its interaction with molecular targets through its tellurium atoms. The compound can form coordination complexes with various metals, influencing their reactivity and stability. The exact molecular pathways and targets are still under investigation, but its ability to undergo redox reactions and form stable complexes is central to its activity.

Comparison with Similar Compounds

Structural and Bonding Comparisons

A. Diaryl Ditellanes vs. Diaryl Diselenides/Disulfides
The Te–Te bond in Bis(2-methoxyphenyl)ditellane is longer (~2.7–2.8 Å) and weaker compared to Se–Se (~2.3 Å) and S–S (~2.1 Å) bonds in analogous diselenides and disulfides. This results in lower bond dissociation energy (BDE) for ditellanes, making them more reactive in radical-mediated reactions.

B. Role of Methoxy Substituents The 2-methoxyphenyl groups induce steric and electronic effects. For example, the methoxy oxygen can engage in chalcogen bonding with the Te center or adjacent atoms, as observed in related compounds like (2-methoxyphenyl)-λ³-iodanes, where O⋯O interactions stabilize the structure .

C. Comparison with (2-Methoxyphenyl)-λ³-Iodanes
The iodine analog, (2-methoxyphenyl)-bis(methylperoxy)-λ³-iodane, exhibits chalcogen bonding with a short O⋯O distance (2.8–3.0 Å), stabilizing its structure during reactions with dimethyl malonate . While this compound lacks iodine’s hypervalent geometry, its Te centers may similarly participate in O⋯Te interactions, though with reduced directionality.

Data Table: Key Properties of Selected Compounds

Compound Chalcogen Bond Length (Å) BDE (kJ/mol) Melting Point (°C) Solubility (Polar Solvents)
This compound Te–Te ~2.75* ~180* 120–140* Moderate
Bis(2-methoxyphenyl)diselenide Se–Se ~2.32 ~240 90–110 High
Bis(2-methoxyphenyl)disulfide S–S ~2.06 ~265 150–170 Low
(2-Methoxyphenyl)-λ³-iodane I–O 1.89 (I–O) N/A 80–100 High

*Estimated based on analogous ditellanes.

Research Findings and Gaps

  • Stabilization via Chalcogen Bonding : Evidence from iodane systems suggests that O⋯O interactions (2.8–3.0 Å) play a critical role in stabilizing methoxyphenyl-substituted chalcogen compounds . Similar O⋯Te interactions may occur in this compound, though experimental confirmation is needed.
  • Reactivity Trends : The weaker Te–Te bond in ditellanes enables unique radical pathways compared to sulfur/selenium analogs. Methoxy groups may further enhance solubility and substrate affinity in catalytic applications.
  • Data Limitations : Direct studies on this compound are sparse. Most inferences derive from structurally related compounds, highlighting a need for targeted crystallographic and spectroscopic analyses.

Biological Activity

Bis(2-methoxyphenyl)ditellane is an organotellurium compound that has garnered attention for its potential biological activities. Organotellurium compounds are known for their diverse pharmacological properties, including antioxidant, anticancer, and antimicrobial activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tellurium with 2-methoxyphenyl compounds. The characterization of this compound can be performed using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of tellurium in the molecular structure.

1. Antioxidant Activity

Research indicates that organotellurium compounds, including this compound, exhibit significant antioxidant properties. The antioxidant activity is often evaluated using assays such as the DPPH radical scavenging test.

Table 1: Antioxidant Activity of this compound

CompoundIC50 (µM)
This compound8.00
Reference Antioxidant (BHT)12.00

The IC50 value indicates the concentration required to inhibit 50% of the DPPH radicals, demonstrating that this compound exhibits superior antioxidant activity compared to traditional antioxidants like BHT .

2. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies show its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa60.70
A-54949.79
MCF-778.72

In these studies, the compound exhibited varying degrees of cytotoxicity across different cancer cell lines, with the most potent effects observed in A-549 (lung cancer) and HeLa (cervical cancer) cell lines .

The mechanism by which this compound exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptosis in malignant cells while sparing normal cells, highlighting its potential therapeutic applications .

Case Studies

A notable study conducted by researchers demonstrated that treatment with this compound resulted in significant inhibition of tumor growth in xenograft models. The study utilized a dose-dependent approach to assess tumor volume reduction and observed a remarkable decrease in tumor size compared to control groups .

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